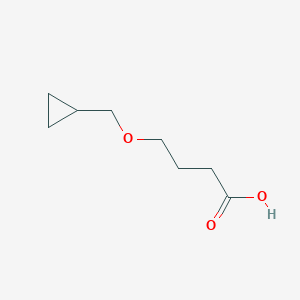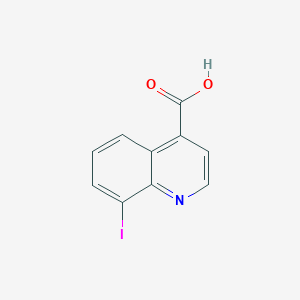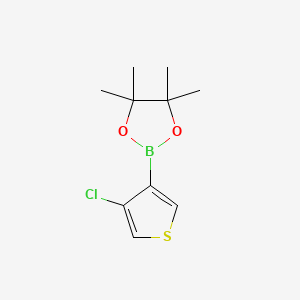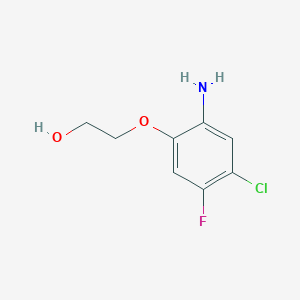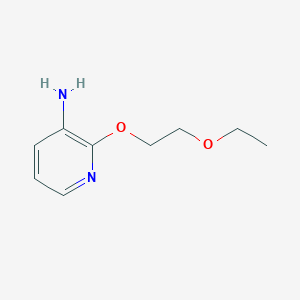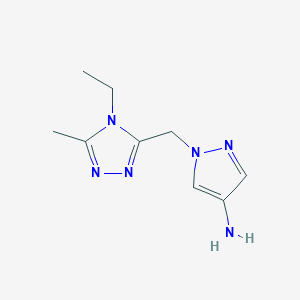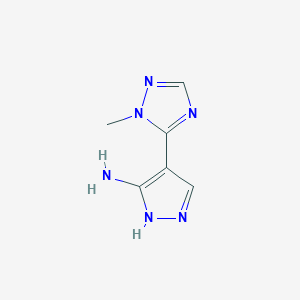
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
The synthesis of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with key proteins involved in cell survival pathways . The exact molecular targets and pathways are still under investigation, but it is known to affect the mitochondrial pathway of apoptosis.
Comparison with Similar Compounds
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-1H-1,2,4-triazole-5-amine: This compound lacks the pyrazole ring and has different biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound has a benzoic acid moiety instead of the pyrazole ring and is studied for its anticancer properties.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: This compound has a pyridine ring instead of the pyrazole ring and is used in coordination chemistry.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H8N6 |
|---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C6H8N6/c1-12-6(8-3-10-12)4-2-9-11-5(4)7/h2-3H,1H3,(H3,7,9,11) |
InChI Key |
XXVCTVBOSMAIPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(NN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
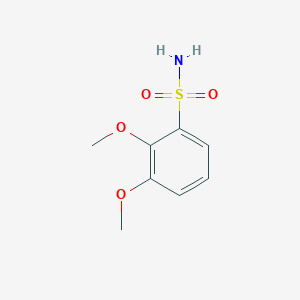
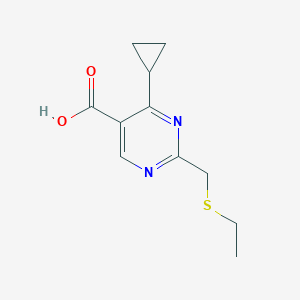
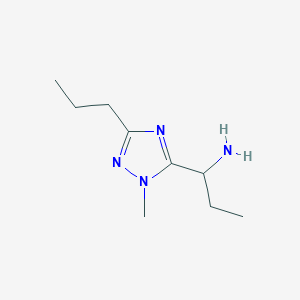
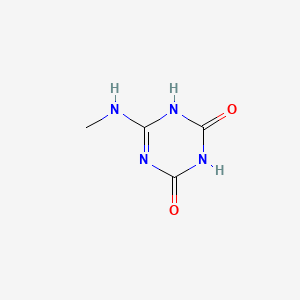
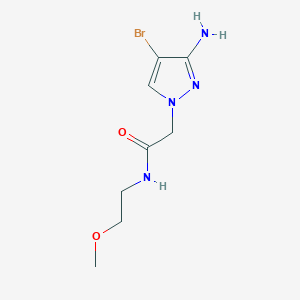

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
